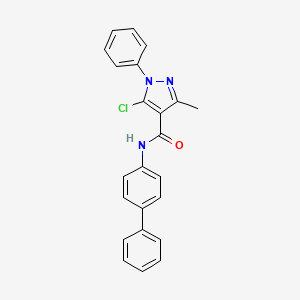![molecular formula C18H16F3NO3 B12496362 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reagent such as trifluoromethyl iodide.
Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]}: Contains a trifluoromethyl group and an amino group attached to a benzyl ring.
Uniqueness
2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and butanoic acid groups provide opportunities for diverse chemical modifications and interactions.
Propriétés
Formule moléculaire |
C18H16F3NO3 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
2-benzyl-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)14-7-4-8-15(11-14)22-16(23)10-13(17(24)25)9-12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,22,23)(H,24,25) |
Clé InChI |
HBUZMFKWRRHFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide](/img/structure/B12496292.png)
![Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate](/img/structure/B12496295.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)
![4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12496345.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)
![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
